

spectroscopic data of 2-(2-Chlorophenyl)imidazole (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)imidazole

Cat. No.: B3153937

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-(2-Chlorophenyl)imidazole**

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the essential spectroscopic data for the structural elucidation and verification of **2-(2-chlorophenyl)imidazole**. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with the underlying experimental methodologies, this document provides a holistic understanding of the molecule's chemical signature.

Molecular Structure and Spectroscopic Overview

2-(2-Chlorophenyl)imidazole is a heterocyclic aromatic compound featuring an imidazole ring substituted with a 2-chlorophenyl group. This substitution pattern gives rise to a unique and definitive spectroscopic fingerprint, which is critical for its unambiguous identification in synthesis, quality control, and metabolic studies. The following sections dissect the data obtained from core analytical techniques.

Chemical Structure:

Molecular Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The spectrum of **2-(2-chlorophenyl)imidazole** is characterized by distinct signals for the imidazole ring protons and the protons of the chlorophenyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the aromatic systems.

Table 1: ¹H NMR Spectroscopic Data for **2-(2-Chlorophenyl)imidazole** (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.65	br s	1H	Imidazole N-H
7.71	dd	1H	Phenyl C6-H
7.55	dd	1H	Phenyl C3-H
7.42	td	1H	Phenyl C4-H
7.35	td	1H	Phenyl C5-H
7.17	s	2H	Imidazole C4-H, C5-H

Key Interpretive Insights:

- The downfield shift at 12.65 ppm is characteristic of the acidic N-H proton of the imidazole ring, which is often broad due to quadrupole broadening and chemical exchange.
- The signals between 7.35 and 7.71 ppm correspond to the four protons of the ortho-substituted phenyl ring. The splitting patterns (dd for doublet of doublets, td for triplet of doublets) arise from coupling between adjacent protons and are indicative of this specific substitution pattern.

- The singlet at 7.17 ppm, integrating to 2H, represents the two equivalent protons on the C4 and C5 positions of the imidazole ring.

Carbon-¹³ (¹³C) NMR Spectroscopy

Carbon NMR complements proton NMR by providing a spectrum of the carbon backbone.

Table 2: ¹³C NMR Spectroscopic Data for **2-(2-Chlorophenyl)imidazole** (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
146.4	Imidazole C2
131.7	Phenyl C1
131.3	Phenyl C3
130.9	Phenyl C6
130.0	Phenyl C2-Cl
129.8	Phenyl C5
127.5	Phenyl C4
121.9	Imidazole C4, C5

Key Interpretive Insights:

- The signal at 146.4 ppm is assigned to the C2 carbon of the imidazole ring, which is directly bonded to the phenyl group and two nitrogen atoms, resulting in a significant downfield shift.
- The carbon atom bearing the chlorine (C2 of the phenyl ring) is observed at 130.0 ppm.
- The signal at 121.9 ppm represents the two equivalent C4 and C5 carbons of the imidazole ring.

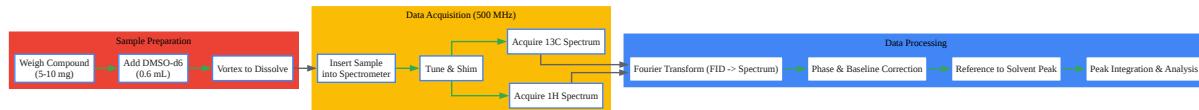
NMR Experimental Protocol

The acquisition of high-quality NMR data is predicated on a meticulous experimental setup.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-chlorophenyl)imidazole** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable N-H proton.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Employ a 30-degree pulse angle to ensure quantitative signal integration.
 - Set the relaxation delay (d1) to 2 seconds to allow for full magnetization recovery.
 - Acquire 16 scans for an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
 - Set the spectral width to 0-220 ppm.
 - Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum and reference it to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Diagram: NMR Experimental Workflow

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Caption: Workflow for NMR analysis of **2-(2-chlorophenyl)imidazole**.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for **2-(2-Chlorophenyl)imidazole**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3100 - 2800 (broad)	Medium	N-H stretch	Imidazole
3050	Weak	C-H stretch (sp ²)	Aromatic
1610, 1580, 1475	Medium	C=C stretch	Aromatic Ring
1450	Strong	C=N stretch	Imidazole
750	Strong	C-H bend (out-of-plane)	ortho-disubstituted Phenyl
730	Strong	C-Cl stretch	Aryl Halide

Key Interpretive Insights:

- The broad absorption in the 3100-2800 cm^{-1} region is a hallmark of the N-H stretching vibration in the hydrogen-bonded imidazole ring.
- The sharp peaks at 1610-1475 cm^{-1} are characteristic of the carbon-carbon double bond stretching within the aromatic phenyl and imidazole rings.
- The strong band at 750 cm^{-1} is highly diagnostic for ortho-disubstitution on a benzene ring.
- The presence of the C-Cl bond is confirmed by the absorption band around 730 cm^{-1} .

IR Experimental Protocol

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for obtaining IR spectra of solid samples.

Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FTIR spectrometer is clean by wiping it with isopropanol.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water vapor.
- Sample Application: Place a small amount (1-2 mg) of the solid **2-(2-chlorophenyl)imidazole** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan, typically co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The instrument software automatically performs the background subtraction and generates the final transmittance or absorbance spectrum.

Diagram: ATR-FTIR Experimental Workflow



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Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Table 4: Electron Ionization (EI) Mass Spectrometry Data

m/z (Mass/Charge)	Relative Intensity (%)	Assignment
178 / 180	100 / 33	[M] ⁺ / [M+2] ⁺ (Molecular Ion)
143	45	[M - Cl] ⁺
116	20	[M - Cl - HCN] ⁺
75	15	[C ₆ H ₄] ⁺

Key Interpretive Insights:

- The molecular ion peak [M]⁺ is observed at m/z 178. Crucially, the presence of a chlorine atom is confirmed by the isotopic [M+2]⁺ peak at m/z 180, with an intensity approximately one-third that of the [M]⁺ peak, consistent with the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
- The prominent fragment at m/z 143 corresponds to the loss of a chlorine radical from the molecular ion.
- Further fragmentation, such as the loss of hydrogen cyanide (HCN) from the imidazole ring, leads to the fragment at m/z 116.

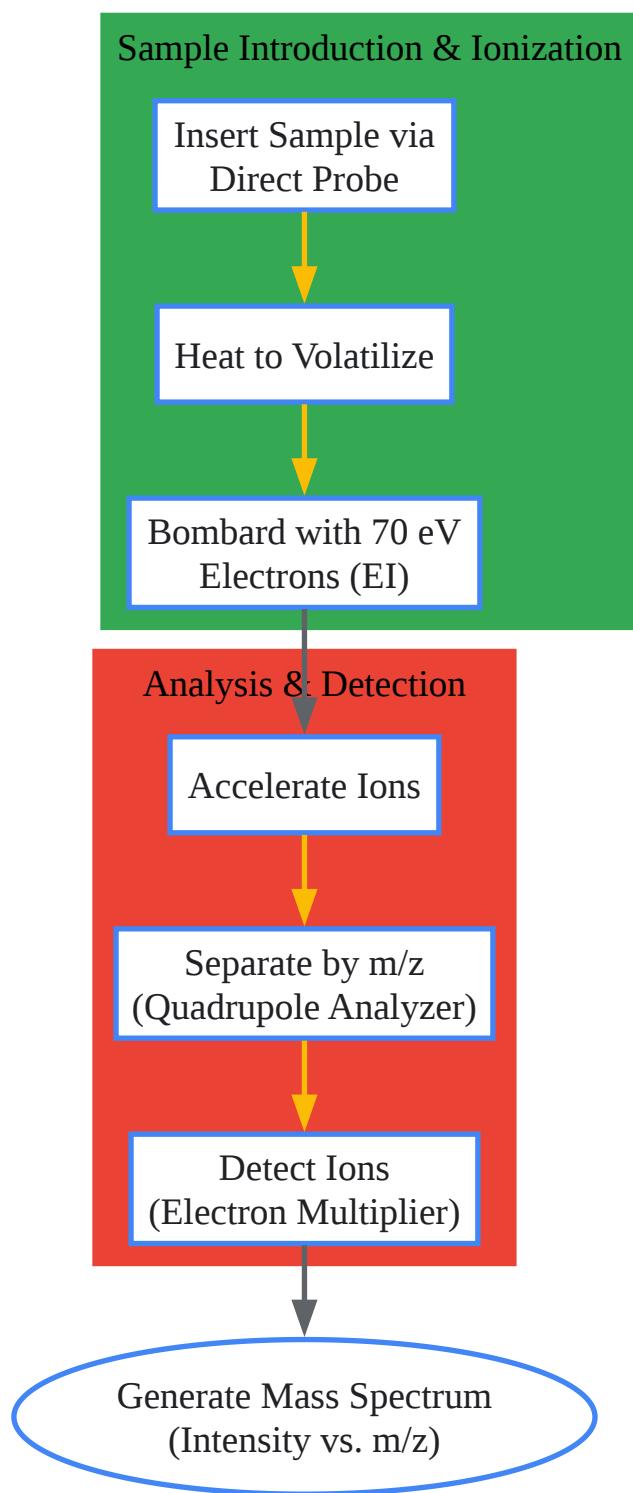
MS Experimental Protocol

Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, ideal for structural confirmation.

Methodology:

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation $[M]^+$.
- Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the ion abundance.
- Data Representation: The data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Diagram: EI-MS Experimental Workflow



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Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a conclusive and multi-faceted structural confirmation of **2-(2-chlorophenyl)imidazole**. The ¹H and ¹³C NMR spectra precisely map the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups (N-H, C=N, C-Cl, and aromatic rings), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic molecular ion and isotopic pattern. This guide provides the foundational data and methodologies essential for the confident identification and use of this compound in advanced research and development applications.

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